molecular formula C8H8FN B13232173 5-Ethenyl-2-fluoro-4-methylpyridine

5-Ethenyl-2-fluoro-4-methylpyridine

Cat. No.: B13232173
M. Wt: 137.15 g/mol
InChI Key: LSWSOVXCPZIVPM-UHFFFAOYSA-N
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Description

5-Ethenyl-2-fluoro-4-methylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family. It contains a pyridine ring with a fluorine atom and an ethynyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2-fluoro-4-methylpyridine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and reliable fluorination technology has accelerated the development of fluorinated chemicals .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or ethynyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

5-Ethenyl-2-fluoro-4-methylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-fluoro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and ethynyl group can influence its reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

5-ethenyl-2-fluoro-4-methylpyridine

InChI

InChI=1S/C8H8FN/c1-3-7-5-10-8(9)4-6(7)2/h3-5H,1H2,2H3

InChI Key

LSWSOVXCPZIVPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=C)F

Origin of Product

United States

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